molecular formula C10H7ClO3S B11871754 5-Chloronaphthalene-1-sulfonic acid CAS No. 89108-43-0

5-Chloronaphthalene-1-sulfonic acid

Cat. No.: B11871754
CAS No.: 89108-43-0
M. Wt: 242.68 g/mol
InChI Key: HQVZFRYJHNRSMU-UHFFFAOYSA-N
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Description

5-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H7ClO3S. It is a derivative of naphthalene, where a chlorine atom is substituted at the 5th position and a sulfonic acid group at the 1st position. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloronaphthalene-1-sulfonic acid typically involves the sulfonation of 5-chloronaphthalene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted naphthalene compounds .

Scientific Research Applications

5-Chloronaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloronaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 5-Chloronaphthalene-1-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in various applications .

Properties

CAS No.

89108-43-0

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

5-chloronaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7ClO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,(H,12,13,14)

InChI Key

HQVZFRYJHNRSMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)O

Origin of Product

United States

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